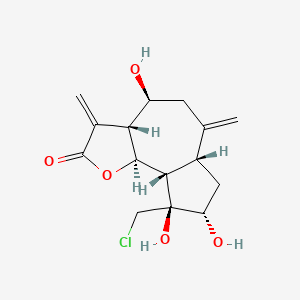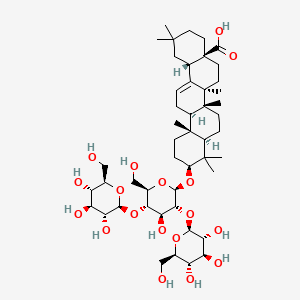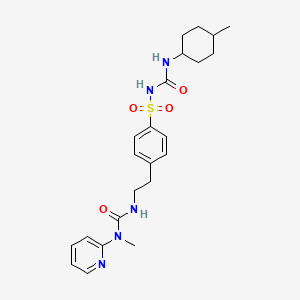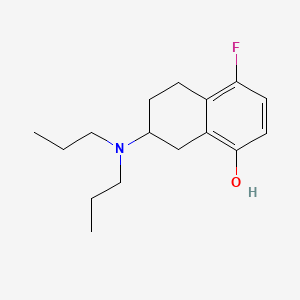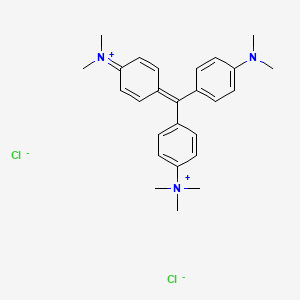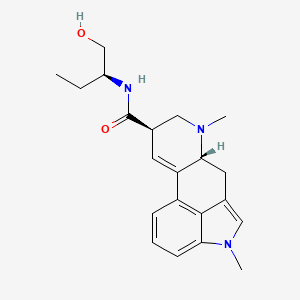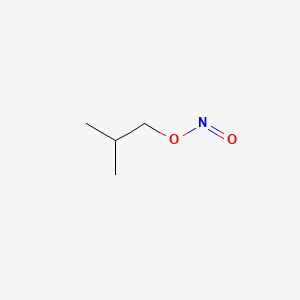![molecular formula C44H85NO8P+ B1194977 (Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide](/img/structure/B1194977.png)
(Z,Z)-4-Hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-9-octadecenyl)oxy]-3,5,9-trioxa-4-phosphaheptacos-18-EN-1-aminium-4-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide is a complex organic compound belonging to the class of phosphatidylcholines . These compounds are glycerophosphocholines in which the two free hydroxyl groups are attached to one fatty acid each through an ester linkage.
Preparation Methods
The synthesis of (Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide involves several steps. The synthetic route typically starts with the preparation of the glycerophosphocholine backbone, followed by the esterification of the hydroxyl groups with fatty acids. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester linkages .
Industrial production methods for this compound are not well-documented, as it is primarily used in experimental settings. the general approach would involve scaling up the laboratory synthesis procedures, ensuring that the reaction conditions are optimized for larger quantities.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester linkages can undergo nucleophilic substitution reactions, where the fatty acid moieties can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phosphatidylcholines in various chemical reactions.
Biology: It is studied for its role in cell membrane structure and function, as phosphatidylcholines are major components of biological membranes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Mechanism of Action
The mechanism of action of this compound involves its interaction with phosphatidylinositol transfer protein alpha isoform . This interaction affects various cellular processes, including membrane trafficking and signal transduction. The molecular targets and pathways involved are still under investigation, but it is known to play a role in the regulation of lipid metabolism and membrane dynamics .
Comparison with Similar Compounds
Similar compounds to (Z,Z)-4-Hydroxy-N,N,N-Trimethyl-10-Oxo-7-[(1-Oxo-9-Octadecenyl)Oxy]-3,5,9-Trioxa-4-Phosphaheptacos-18-En-1-Aminium-4-Oxide include other phosphatidylcholines, such as:
1,2-Dioleoyl-sn-glycero-3-phosphocholine: This compound has a similar structure but different fatty acid moieties.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: This compound has saturated fatty acid chains, making it more rigid compared to the unsaturated chains in this compound.
The uniqueness of this compound lies in its specific fatty acid composition and the presence of multiple functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C44H85NO8P+ |
|---|---|
Molecular Weight |
787.1 g/mol |
IUPAC Name |
2-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/p+1/b22-20-,23-21-/t42-/m1/s1 |
InChI Key |
SNKAWJBJQDLSFF-NVKMUCNASA-O |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl glycerophosphocholine 1,2-dioleoyl-sn-glycero-3-phosphocholine 1,2-dioleoyl-sn-glycerol-3-ethylphosphocholine 1,2-dioleoylglycerophosphocholine 1,2-DOCPC 1,2-oleoyl-sn-glycero-3-phosphocholine 1,2-oleoylphosphatidylcholine 1,2-oleoylphosphatidylcholine, (E,E)-isomer 1,2-oleoylphosphatidylcholine, (L-alpha)-(R-(Z,Z))-isomer 1,2-oleoylphosphatidylcholine, (R-(E,E))-isomer 1,2-oleoylphosphatidylcholine, (Z,Z)-(+-)-isomer 1,2-oleoylphosphatidylcholine, 14C-labeled, (R-(Z,Z))-isomer dielaidinoyl lecithin dielaidoylphosphatidylcholine dioleoyl lecithin dioleoyl phosphatidylcholine dioleoylphosphatidylcholine dioleoylphosphatidylcholine, DL- dioleylphosphatidylcholine DOPC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


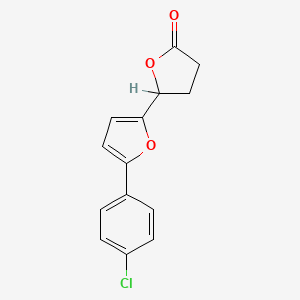
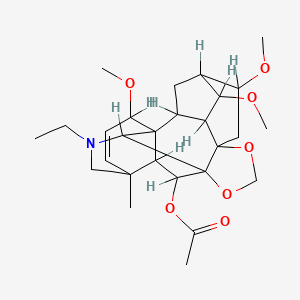
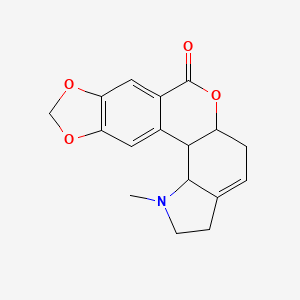
![Silver;4-[10,15,20-tris(4-sulfonatophenyl)porphyrin-22,23-diid-5-yl]benzenesulfonate](/img/structure/B1194900.png)
